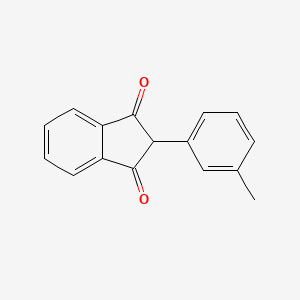

2-(3-Methylphenyl)-1h-indene-1,3(2h)-dione

Description

Significance of Indandione Derivatives in Contemporary Chemical Research

Indandione and its derivatives are a class of compounds that have demonstrated remarkable utility across various scientific disciplines. organic-chemistry.orgresearchgate.net Their significance stems from a combination of their straightforward synthesis and the wide array of biological activities they exhibit. acs.org These activities include, but are not limited to, anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties. acs.org The structural versatility of the indandione scaffold allows for the introduction of various substituents, enabling the fine-tuning of its biological and chemical characteristics. This adaptability has made indandione derivatives a subject of intense investigation in medicinal chemistry and materials science.

Overview of Aryl-Substituted 1H-Indene-1,3(2H)-diones

The introduction of an aryl group at the 2-position of the 1H-indene-1,3(2H)-dione core gives rise to a significant subclass of derivatives with distinct properties. The synthesis of these compounds is often achieved through condensation reactions between phthalic anhydride (B1165640) or its derivatives and the corresponding aryl-substituted acetic acid. google.com Another common synthetic route involves the reaction of an aryl aldehyde with 1,3-indandione (B147059).

The nature and position of substituents on the aryl ring have a profound impact on the biological activity of these molecules. For instance, certain substitutions can enhance the anticoagulant properties, while others may lead to potent anticancer or anti-inflammatory effects. This structure-activity relationship is a central theme in the research and development of new therapeutic agents based on the 2-aryl-1H-indene-1,3(2H)-dione framework.

Scope and Research Focus on 2-(3-Methylphenyl)-1H-indene-1,3(2H)-dione

While the broader class of 2-aryl-1H-indene-1,3(2H)-diones has been extensively studied, specific and detailed research focused solely on this compound is less prevalent in publicly available scientific literature. Much of the available data pertains to its isomers, the 2-(2-methylphenyl) and 2-(4-methylphenyl) derivatives, or is presented within larger studies encompassing a range of substituted analogs.

The primary research interest in this compound, by extension of its chemical family, lies in the exploration of its potential biological activities. The presence of the methyl group on the phenyl ring, particularly at the meta position, can influence the molecule's steric and electronic properties, which in turn can affect its interaction with biological targets. It is hypothesized that this specific substitution pattern could modulate its efficacy and selectivity as an anticoagulant, anticancer, or anti-inflammatory agent.

Detailed experimental data, such as comprehensive spectral analysis and specific biological activity metrics (e.g., IC50 values), for this compound are not widely reported. However, by examining the data available for its close analogs, we can infer some of its likely characteristics.

Physicochemical Properties of Related 2-(Aryl)-1H-indene-1,3(2H)-dione Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Phenyl-1H-indene-1,3(2H)-dione | C₁₅H₁₀O₂ | 222.24 | 149-151 |

| 2-(4-Methylphenyl)-1H-indene-1,3(2H)-dione | C₁₆H₁₂O₂ | 236.27 | 178-180 |

| 2-(4-Chlorophenyl)-1H-indene-1,3(2H)-dione | C₁₅H₉ClO₂ | 256.68 | 145-147 |

Reported Biological Activities of 2-Aryl-1H-indene-1,3(2H)-dione Derivatives

| Derivative | Biological Activity |

| 2-Phenyl-1H-indene-1,3(2H)-dione | Anticoagulant |

| Various 2-Aryl Derivatives | Anticancer, Anti-inflammatory |

This table summarizes the general biological activities observed for the class of 2-aryl-1H-indene-1,3(2H)-dione derivatives. The specific activity of the 3-methylphenyl variant would require dedicated experimental investigation.

Future research on this compound would likely involve its synthesis and purification, followed by thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Subsequently, its biological profile would be investigated through a battery of in vitro and in vivo assays to determine its potential as a therapeutic agent. The exploration of this and other specifically substituted indandione derivatives continues to be a promising avenue in the quest for new and effective molecules for a variety of scientific and medicinal applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

15432-98-1 |

|---|---|

Molecular Formula |

C16H12O2 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

2-(3-methylphenyl)indene-1,3-dione |

InChI |

InChI=1S/C16H12O2/c1-10-5-4-6-11(9-10)14-15(17)12-7-2-3-8-13(12)16(14)18/h2-9,14H,1H3 |

InChI Key |

URZMQUXHNCUEEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2 3 Methylphenyl 1h Indene 1,3 2h Dione

Versatility in Organic Transformations

The 2-aryl-1,3-indandione scaffold is a privileged structure in organic chemistry, valued for its ability to undergo diverse reactions. mdpi.com The presence of two carbonyl groups flanking a methylene (B1212753) group confers a high degree of acidity to the C2 proton, making it a potent nucleophile in its enolate form. This reactivity is central to its role in forming new carbon-carbon and carbon-heteroatom bonds.

The indandione core is frequently employed in cascade reactions, also known as domino or tandem reactions, which allow for the construction of complex molecules in a single synthetic operation. These reactions are highly efficient as they minimize the need for purification of intermediates, saving time and resources. nih.gov

One of the most significant applications of 2-aryl-1,3-indandiones, including the 3-methylphenyl derivative, is in the synthesis of spirocyclic and fused-ring systems. Spiro compounds, which contain two rings connected by a single common atom, are of great interest due to their presence in numerous natural products and their unique three-dimensional structures. nih.gov

A common strategy involves the [3+2] cycloaddition reaction. For instance, derivatives like 2-arylidene-1,3-indandiones react with various dipole precursors to form spiro-pyrrolidine or spiro-cyclopentene frameworks. nih.govvignan.ac.inmdpi.com In a phosphine-catalyzed [3+2] annulation reaction between 2-arylidene-1,3-indandiones and allenoates, functionalized spirocyclic cyclopentenes are synthesized with high yields. nih.govrsc.org This transformation proceeds through a zwitterionic intermediate, and its regioselectivity can be controlled by the reaction conditions. vignan.ac.in Palladium-catalyzed reactions have also been developed to couple 2-aryl-1,3-indandiones with alkenes, leading to functionalized spiro carbocyclic indenes through a dehydrogenative cross-coupling process. researchgate.net

Fused-ring systems are also accessible from indandione derivatives. These reactions often proceed via intramolecular cyclizations or intermolecular annulations. rsc.orgorganic-chemistry.org For example, transition-metal-free ring expansion reactions of indene-1,3-dione with alkynyl ketones have been developed to synthesize benzoannulated seven-membered rings through C-C σ-bond activation. nih.gov

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Reference(s) |

| [3+2] Cycloaddition | 2-Arylidene-1,3-indandiones, Ethyl 2,3-butadienoate | Triphenylphosphine | Spirocyclopentenes | nih.govvignan.ac.inrsc.org |

| Dehydrogenative Annulation | 2-Aryl-1,3-indandiones, Alkenes | Palladium(II) acetate | Spiro carbocyclic indenes | researchgate.net |

| Cascade Reaction | 1,1-Enediamines, 2-Benzylidene-1H-indene-1,3(2H)-diones | Ethanol (B145695)/1,4-Dioxane | Indenodihydropyridines / Indenopyridines | nih.gov |

| Ring Expansion | Indene-1,3-dione, Alkynyl ketones | Transition-metal-free | Benzoannulated seven-membered rings | nih.gov |

The Knoevenagel condensation is a cornerstone reaction for 1,3-dicarbonyl compounds. wikipedia.org It involves the nucleophilic addition of an active hydrogen compound, such as 2-(3-methylphenyl)-1H-indene-1,3(2H)-dione, to a carbonyl group (typically an aldehyde or ketone), followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org This reaction is usually catalyzed by a weak base, such as an amine like piperidine (B6355638). mdpi.comwikipedia.org

For 2-aryl-1,3-indandiones, the Knoevenagel condensation with aromatic aldehydes produces 2-arylidene-1,3-indandione derivatives. acs.org These products feature an extended π-conjugated system, which is responsible for their often intense color and their applications as dyes and in organic electronics. mdpi.com The reaction of 2-(ethoxymethoxy)benzaldehyde with indane-1,3-dione in the presence of piperidine and acetic acid is a typical example of this transformation. mdpi.com

The formation of this extended conjugation significantly alters the electronic properties of the molecule. The resulting enone system can act as a Michael acceptor, opening up further synthetic possibilities. mdpi.com The conjugation can be further extended through subsequent reactions, leading to materials with interesting photophysical properties. rsc.org Sequential Knoevenagel condensation followed by cyclization reactions has been developed as a powerful tool for synthesizing complex indene (B144670) and benzofulvene derivatives. acs.orgnih.gov

| Aldehyde Reactant | Catalyst System | Product Type | Key Feature | Reference(s) |

| Aromatic Aldehydes | Piperidine / Acetic Acid | 2-Arylidene-1,3-indandiones | Extended π-conjugation | mdpi.comacs.org |

| 2-(1-Phenylvinyl)benzaldehyde | TiCl₄-Pyridine | Cyclized Indene Derivatives | Sequential Condensation/Cyclization | acs.orgnih.gov |

| 2-Methoxybenzaldehyde | Piperidine | 2-(2-Methoxybenzylidene) derivative | Charge transfer complex formation | wikipedia.org |

Under specific conditions, 1,3-indandione (B147059) and its derivatives can undergo self-condensation. The most well-known product of this reaction for the parent indane-1,3-dione is Bindone. nih.govencyclopedia.pub This self-condensation can be catalyzed by either acids (e.g., sulfuric acid) or bases (e.g., triethylamine). encyclopedia.pub The reaction involves a Knoevenagel-type condensation of one molecule of the indandione with the enolate of another. While this reaction is well-documented for the unsubstituted indane-1,3-dione, the self-condensation of 2-substituted derivatives like this compound is less common as the C2 position is already substituted. However, related self-condensation or dimerization can occur under certain catalytic conditions, such as the palladium-catalyzed homocoupling that can be an intermediate pathway in cross-coupling reactions. researchgate.net Thiophene-based methyl ketones have also been shown to undergo acid-catalyzed triple self-condensation reactions. semanticscholar.org

Regioselectivity and Stereoselectivity in Reactions Involving the Indandione Core

Many reactions involving the indandione core have the potential to form multiple isomers. Therefore, controlling the regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the product) is crucial. masterorganicchemistry.com

Regioselectivity is a key consideration in annulation reactions. In the phosphine-catalyzed [3+2] cycloaddition of 2-arylidene-1,3-indandiones with ethyl 2,3-butadienoate, two different zwitterionic intermediates can form, leading to two possible regioisomers (α-attack vs. γ-attack). nih.govvignan.ac.in DFT studies have shown that the formation of one product is favored due to a lower activation energy barrier. nih.govrsc.org The choice of solvent and catalyst can significantly influence the regiochemical outcome. vignan.ac.in

Stereoselectivity is critical when new chiral centers are formed. researchgate.net In cycloaddition reactions, the approach of the reactants can be controlled to favor the formation of one diastereomer over another. For example, in a [3+2] cycloaddition involving 2-arylidene-1,3-indandiones and azomethine ylides, high diastereoselectivity can be achieved. mdpi.com The mechanism proposed involves the chelation of the azomethine ylide to a metal catalyst, which blocks one face of the ylide, forcing the indandione derivative to attack from the other face exclusively. mdpi.com Organocatalytic enantioselective [3+2] cycloaddition reactions have also been developed to produce dispiro compounds with excellent diastereoselectivity and high enantiomeric excess. mdpi.com

Influence of the 3-Methylphenyl Substituent on Reaction Pathways and Reactivity

The substituent on the C2-phenyl ring plays a significant role in modulating the reactivity of the entire molecule. The 3-methyl group on the phenyl ring in this compound influences the electronic properties of the system.

The methyl group is a weak electron-donating group (EDG) through an inductive effect. This has several consequences:

Acidity of the C2-Proton: The electron-donating nature of the methyl group slightly increases the electron density on the phenyl ring, which can be transmitted to the indandione core. This could potentially decrease the acidity of the C2 proton compared to an unsubstituted 2-phenyl derivative, although this effect is generally modest.

Reactivity of the Aryl Ring: The methyl group activates the phenyl ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the methyl group.

The steric bulk of the methyl group at the meta position is minimal and is unlikely to have a significant impact on the reaction pathways at the indandione core.

Dehydrogenation and Oxidation Processes of Indandione Derivatives

Derivatives of 2-aryl-1,3-indandione can undergo dehydrogenation and oxidation reactions to yield different products.

Dehydrogenation: This process involves the removal of hydrogen atoms, typically leading to the formation of new double bonds. Palladium-catalyzed dehydrogenative cross-coupling reactions have been reported where 2-aryl-1,3-indandiones react with alkenes. researchgate.net This process can lead to the formation of a homocoupling dimer as an intermediate. researchgate.net In sequential Knoevenagel condensation/cyclization reactions, a dehydrogenation step, sometimes facilitated by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can be used to transform a cyclized indene into a more conjugated benzofulvene derivative. acs.org

Oxidation: The indandione core can be susceptible to oxidation. For example, the oxidation of 3-hydroxy-2,3-dihydro-1H-inden-1-one with Jones' reagent or o-iodoxybenzoic acid (IBX) is a method to prepare the parent indane-1,3-dione. nih.gov In some cases, oxidation can lead to ring-opening or rearrangement products. One-pot syntheses of spiro-isobenzofuran compounds have been developed that involve the condensation of ninhydrin (B49086) followed by an oxidative cleavage step using periodic acid (H₅IO₆). acs.org

Advanced Spectroscopic Characterization and Photophysical Properties

Elucidating Molecular Structure and Conformation via X-Ray Crystallography

While specific crystallographic data for 2-(3-methylphenyl)-1H-indene-1,3(2h)-dione is not prominently available in reviewed literature, a comprehensive analysis of its close isomer, 2-(4-methylphenyl)-1H-indene-1,3(2H)-dione, offers significant insights into the expected molecular architecture. iucr.orgnih.gov The structural determination of this analog provides a reliable model for the conformation of aryl-indandione derivatives. researchgate.net

The crystal structure of 2-(4-methylphenyl)-1H-indene-1,3(2H)-dione reveals a non-planar molecular skeleton. scispace.com The indandione moiety and the tolyl (methylphenyl) ring are not coplanar. A key structural feature is the significant dihedral angle between the least-squares plane of the indandione's fused ring system and the plane of the tolyl ring, which in the 4-methyl isomer is 81.31(7)°. researchgate.net This near-perpendicular orientation minimizes steric hindrance between the two ring systems.

The five-membered ring of the indandione core typically adopts a slight envelope conformation. researchgate.net The bond lengths and angles within the molecule are generally within the normal ranges for C-C, C=O, and C-H bonds. For the 4-methylphenyl analog, the C-C bond linking the indandione and tolyl rings is approximately 1.514(3) Å, and the tolyl C-C(methyl) bond length is about 1.513(3) Å. researchgate.net It is anticipated that the 3-methylphenyl isomer would adopt a very similar conformation, with the primary difference being the position of the methyl group on the phenyl ring.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21 1 |

| a (Å) | 8.465 |

| b (Å) | 6.0620 |

| c (Å) | 11.901 |

| α (°) | 90.0 |

| β (°) | 95.780 |

| γ (°) | 90.0 |

In-Depth Spectroscopic Analysis for Electronic Structure and Vibrational Modes

Vibrational spectroscopy provides a "fingerprint" of the molecule by probing its various bond stretching and bending modes. For this compound, the most characteristic vibrations are associated with the carbonyl groups, the aromatic rings, and the alkyl C-H bonds.

While a specific experimental spectrum for this compound is not detailed, theoretical analyses of related structures like 2-phenyl-1H-indene-1,3(2H)-dione allow for the assignment of key vibrational modes. scispace.com

C=O Stretching: The two carbonyl groups of the indandione ring give rise to strong, characteristic absorption bands in the IR spectrum. Due to symmetric and asymmetric stretching combinations, these typically appear in the region of 1670-1740 cm⁻¹. For instance, in 1,2-cyclohexanedione, similar C=O stretching bands are observed at 1731 and 1675 cm⁻¹. asianpubs.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) and phenyl rings are expected in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic rings typically appear as weaker bands above 3000 cm⁻¹.

Aliphatic/Alkyl C-H Stretching: The C-H bonds of the methyl group and the methine proton at the 2-position will have stretching frequencies just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. asianpubs.org

Deformation Modes: A complex series of bands in the fingerprint region (below 1500 cm⁻¹) corresponds to various C-H bending and C-C-C ring deformation modes. vscht.cz

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The C=C aromatic stretching and C=O symmetric stretching modes are expected to be prominent in the Raman spectrum. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (Methyl/Methine) | 2980 - 2850 | Medium |

| C=O Asymmetric & Symmetric Stretch | 1740 - 1670 | Strong, Sharp (Often two bands) |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-C Stretch | 1300 - 1000 | Medium |

| C-H Bending (in-plane and out-of-plane) | 900 - 675 | Medium to Strong |

¹H NMR:

Indandione Protons: The four protons on the benzene ring of the indandione moiety (H-4, H-5, H-6, H-7) are expected to appear as multiplets in the aromatic region, typically between 7.8 and 8.1 ppm.

Phenyl Protons: The protons of the 3-methylphenyl group will also resonate in the aromatic region, likely between 7.1 and 7.4 ppm. The presence of the meta-methyl group will create a specific splitting pattern for the four aromatic protons on this ring.

Methine Proton: The single proton at the C-2 position (the chiral center) is expected to be a singlet around 4.3 ppm. chemicalbook.com

Methyl Protons: The methyl group protons on the phenyl ring should appear as a sharp singlet further upfield, estimated to be around 2.4 ppm.

¹³C NMR:

Carbonyl Carbons (C=O): The two carbonyl carbons are the most deshielded and are expected to have chemical shifts in the range of 198-202 ppm.

Aromatic Carbons: The aromatic carbons of both the indandione and methylphenyl rings will appear in the typical region of 120-145 ppm. The carbon attached to the methyl group will be shifted downfield.

Methine Carbon (C-2): The carbon at the 2-position is expected to resonate around 58-60 ppm.

Methyl Carbon: The methyl group's carbon will be the most shielded, with an expected chemical shift of approximately 21-22 ppm.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (C-1, C-3) | - | ~200 |

| Indandione Aromatic (C-4, C-5, C-6, C-7) | ~7.8 - 8.1 (m) | ~123 - 136 |

| Methylphenyl Aromatic | ~7.1 - 7.4 (m) | ~126 - 139 |

| Methine (C-2) | ~4.3 (s) | ~59 |

| Methyl (-CH₃) | ~2.4 (s) | ~21.5 |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight and offering clues about the molecule's structure. The molecular formula of this compound is C₁₆H₁₂O₂, giving it a molecular weight of approximately 236.27 g/mol .

In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺˙) is expected at m/z 236. The fragmentation of 2-alkyl-1,3-indandiones has been studied, revealing characteristic pathways. core.ac.uk

Loss of CO: A common fragmentation for diones is the loss of a neutral carbon monoxide molecule (28 Da), which would lead to a fragment ion at m/z 208.

Loss of Methyl Radical: Cleavage of the methyl group from the phenyl ring would result in the loss of a methyl radical (•CH₃, 15 Da), producing an ion at m/z 221.

Formation of Acylium Ions: Cleavage within the indandione structure can lead to characteristic acylium ions.

Rearrangements: Complex rearrangements prior to fragmentation are common in this class of compounds, potentially leading to ions corresponding to isomeric structures like alkylidenephthalides. core.ac.uk For example, loss of an ethyl group (C₂H₅, 29 Da) following rearrangement is a possible, though less direct, pathway.

| m/z | Identity | Fragmentation Pathway |

|---|---|---|

| 236 | [M]⁺˙ | Molecular Ion |

| 221 | [M - CH₃]⁺ | Loss of a methyl radical |

| 208 | [M - CO]⁺˙ | Loss of carbon monoxide |

| 180 | [M - 2CO]⁺˙ | Loss of two carbon monoxide molecules |

| 91 | [C₇H₇]⁺ | Tropylium ion (from methylphenyl moiety) |

Photophysical Properties of Aryl-Indandiones

The photophysical properties of aryl-indandiones are governed by their electronic structure, which features extended π-conjugation across the indandione and aryl systems. These properties are critical for applications in materials science and as fluorescent probes. nih.gov

UV-Vis Absorption: 2-Aryl-1,3-indandiones typically exhibit strong absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. Studies on D–π–A (donor-π-acceptor) type indandione derivatives show absorption peaks (λ_max) located between 490 nm and 510 nm, depending on the specific donor group and solvent. nih.gov The absorption is attributed to π-π* electronic transitions within the conjugated system. The position of the absorption maximum can be sensitive to solvent polarity, a phenomenon known as solvatochromism.

Fluorescence Emission: Many indandione derivatives exhibit fluorescence, although the quantum yield can vary significantly. nih.gov A notable characteristic observed in some related compounds, such as 2-acetylindan-1,3-dione, is an unusually large Stokes shift—the difference in wavelength between the absorption maximum and the emission maximum. researchgate.net A Stokes shift of approximately 13,000 cm⁻¹ has been reported for this analog, suggesting a significant structural reorganization or intramolecular process, such as proton transfer, occurring in the excited state before fluorescence emission takes place. researchgate.net The fluorescence of D–π–A indandione derivatives is also highly dependent on the solvent environment, with changes in polarity affecting both the emission wavelength and intensity. nih.gov This sensitivity makes them potential candidates for use as environmental sensors.

Excited State Dynamics and Lifetime Measurements

The photophysical behavior of indandione derivatives is governed by the dynamics of their electronic excited states following the absorption of light. Upon photoexcitation, these molecules transition from the ground state (S₀) to an initial excited singlet state (S₁), often referred to as the Franck-Condon state. The subsequent deactivation pathways determine the molecule's fluorescent properties and photochemical reactivity. For π-conjugated systems like 2-aryl-1,3-indandiones, these pathways are typically rapid and complex.

Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, are employed to probe these dynamics on femtosecond to picosecond timescales. Studies on various chromophores reveal that the initial excited state often decays rapidly, in the sub-picosecond to picosecond range, to populate a "dark" or non-emissive excited state. rug.nl This process is a common deactivation mechanism for many organic molecules. rug.nl From this dark state, the molecule can then return to the ground state, often via conical intersections, which are regions of the potential energy surface where the ground and excited states are degenerate, facilitating efficient non-radiative decay. rug.nl

In related D–π–A (Donor-π-Acceptor) type indandione derivatives, the excited state dynamics are heavily influenced by intramolecular charge transfer (ICT). Upon excitation, an electron is transferred from the donor moiety to the acceptor indandione group, creating a large change in the dipole moment between the ground and excited states. rsc.org The lifetime and decay pathways of this ICT state are critical to the molecule's photophysical and nonlinear optical properties. For some complex organic dyes, multiple distinct excited-state lifetimes can be observed, ranging from approximately 0.7 picoseconds to over 40 picoseconds, reflecting a cascade of relaxation processes through different electronic and vibrational states. rsc.org

While specific lifetime measurements for this compound are not extensively documented in the reviewed literature, the general mechanism for related overcrowded alkenes and other organic chromophores involves this multi-step relaxation process. rug.nl The substitution pattern on the phenyl ring is expected to modulate these dynamics; for instance, the electron-donating or -withdrawing nature of the substituent can alter the energy landscape of the excited states and influence the rates of radiative (fluorescence) and non-radiative decay. rsc.org

Solvatochromism and Environmental Sensitivity

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-visible absorption or emission spectra as a function of the solvent polarity. This phenomenon is a powerful tool for probing the electronic structure of a molecule and its interactions with the surrounding environment. The 2-aryl-1,3-indandione framework, with its inherent dipolar character, exhibits sensitivity to solvent properties.

The effect of the solvent on the electronic transitions of a solute molecule can be complex, involving general effects like dipole-dipole interactions and specific effects such as hydrogen bonding. nih.gov In indandione derivatives, the ground state is typically less polar than the excited state, especially in compounds featuring intramolecular charge transfer (ICT). In such cases, polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This differential stabilization leads to a decrease in the energy gap between the two states, resulting in a bathochromic (red) shift in the absorption and emission spectra as solvent polarity increases.

Studies on related 2-arylidene-indan-1,3-dione derivatives confirm this behavior. For example, the absorption and emission spectral maxima for certain indandione-based dyes undergo significant changes with respect to solvent polarity. researchgate.net The long-wavelength absorption bands of organic dyes are known to be very sensitive to the solvent environment. researchgate.net This sensitivity arises from the change in the dipole moment upon electronic transition. The electron-rich aryl group acts as a donor and the electron-deficient 1,3-indandione (B147059) moiety serves as the acceptor, giving the molecule a push-pull character that is highly sensitive to the surrounding dielectric medium. acs.org

The environmental sensitivity of these chromophores is a key factor in their application. The significant shifts observed in different solvents indicate that the molecular spectroscopic features can be tuned by the choice of the solvent environment. nih.gov

Nonlinear Optical (NLO) Properties of Indandione Chromophores

Indandione derivatives have garnered significant attention as a promising class of organic materials for nonlinear optics (NLO). rsc.org Their appeal stems from their π-conjugated structure, which facilitates electron delocalization, and the ease with which their molecular structure can be modified to enhance NLO responses. rsc.orgresearchgate.net Organic NLO materials are crucial for applications in optical switching, optical limiting, and information storage due to their large NLO coefficients, fast response times, and high laser damage thresholds. rsc.orgelsevierpure.com

The NLO response in these molecules originates from the polarization of the molecular electron cloud under an intense external electric field, such as that from a laser. This response is enhanced in molecules with a strong intramolecular charge transfer (ICT) character. rsc.org The typical design for a high-performance NLO chromophore is a D-π-A structure, where an electron-donating group (D) is connected to an electron-accepting group (A) via a π-conjugated bridge. nih.gov In 2-aryl-1,3-indandione systems, the indandione core acts as a potent electron acceptor. nih.gov By attaching electron-donating groups to the 2-position aryl ring, a strong D-π-A push-pull system can be created, leading to significant second- and third-order NLO effects. rsc.org

Second Harmonic Generation (SHG) and Third Harmonic Generation (THG) Studies

Second Harmonic Generation (SHG) and Third Harmonic Generation (THG) are key NLO phenomena that involve the conversion of incident light of a certain frequency (ω) into light with double (2ω) or triple (3ω) the frequency, respectively. nus.edu.sgnih.gov

Second Harmonic Generation (SHG) is a second-order NLO process that can only occur in non-centrosymmetric materials. elsevierpure.com For organic molecules, this requires that they possess a non-zero first hyperpolarizability (β) and are aligned in a non-centrosymmetric manner in bulk, for instance, in a crystal or a poled polymer film. elsevierpure.comresearchgate.net Indandione derivatives, particularly those functionalized with strong donor groups like a dimethylamino group (e.g., DMABI), have been shown to exhibit significant SHG activity. researchgate.net In host-guest systems where these chromophores are dispersed in a polymer matrix like PMMA, high NLO coefficients have been recorded after electric-field poling to align the molecules. researchgate.net The SHG efficiency of some crystalline organic materials, such as chalcone (B49325) co-crystals, has been reported to be many times that of the standard inorganic material urea. elsevierpure.com

Third Harmonic Generation (THG) is a third-order NLO process and can occur in all materials, regardless of their symmetry. The efficiency of THG is related to the second hyperpolarizability (γ). Indandione derivatives have also been investigated for their third-order NLO properties. researchgate.net Z-scan is a common experimental technique used to measure these properties, including nonlinear absorption and the Kerr effect. researchgate.net Studies on aminobenziliden-1,3-indandione (ABI) derivatives have demonstrated a strong Kerr response and two-photon absorption, indicating their potential for THG and other third-order applications like optical limiting. researchgate.net The THG response can be significantly enhanced near excitonic resonances, as seen in other advanced materials. nus.edu.sg

Structure-NLO Property Relationships

The relationship between molecular structure and NLO properties is a central theme in the design of new organic NLO materials. elsevierpure.comnih.govacs.org For indandione chromophores, several key structural features dictate the magnitude of the NLO response.

Donor-Acceptor Strength : The magnitude of the hyperpolarizability (β and γ) is strongly dependent on the strength of the donor and acceptor groups. The introduction of strong electron-donating groups (like -N(CH₃)₂, -NH₂, -OCH₃) on the aryl ring and strong electron-withdrawing groups (the indandione core itself can be further functionalized) increases the ICT character and enhances the NLO response. rsc.orgnih.gov

π-Conjugated Bridge : The nature and length of the π-bridge connecting the donor and acceptor are crucial. A more extended and efficient conjugation pathway allows for greater charge delocalization, which generally leads to larger hyperpolarizabilities. rsc.org The planarity of the molecule is also important, as significant twisting between the aryl ring and the indandione moiety can disrupt conjugation and reduce the NLO effect. nih.govacs.org Theoretical calculations on triphenylamine–indandione chromophores show that the indandione group and the connecting benzene ring are nearly coplanar, which benefits the ICT capability. acs.org

Molecular Symmetry : For second-order NLO properties (like SHG), a lack of centrosymmetry is essential. Reducing the symmetry of the electronic structure can lead to an enlargement of the NLO response because the different tensor components of the hyperpolarizability no longer cancel each other out. acs.org

The following table illustrates the effect of donor group substitution on the calculated first hyperpolarizability (β) for a series of 2-(4-X-benzylidene)-1,3-indandione derivatives.

| Substituent (X) at para-position | Donor Strength | First Hyperpolarizability (β) (a.u.) |

| -H | Neutral | Baseline |

| -OCH₃ | Moderate Donor | Increased |

| -N(CH₃)₂ | Strong Donor | Significantly Increased |

| This table is illustrative, based on established principles of structure-property relationships in D-π-A chromophores. The trend shows that stronger electron-donating groups lead to a higher first hyperpolarizability. |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules with high accuracy. For 2-aryl-1,3-indandione derivatives, DFT calculations provide fundamental insights into their stability, reactivity, and potential interaction mechanisms. These studies focus on the distribution of electrons and the energies of molecular orbitals, which are key determinants of a molecule's chemical behavior.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This facilitates electronic transitions and indicates a higher polarizability and greater ease of intramolecular charge transfer. nih.gov For 2-aryl-1,3-indandione derivatives, the distribution of HOMO and LUMO orbitals reveals the regions of the molecule most involved in electron donation and acceptance. Typically, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient centers. DFT calculations can precisely map these orbitals and quantify the energy gap, providing a basis for predicting how the molecule will interact in chemical reactions.

Table 1: Representative Frontier Orbital Energies for Aromatic Dicarbonyl Compounds

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Aryl Diketones | -6.0 to -6.5 | -1.5 to -2.0 | 4.0 to 5.0 |

| Substituted Indandiones | -6.2 to -6.8 | -1.8 to -2.5 | 3.7 to 4.8 |

Note: These are typical value ranges for related compounds and are illustrative. Specific values for 2-(3-Methylphenyl)-1H-indene-1,3(2h)-dione would require dedicated DFT calculations.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For a molecule like this compound, the MEP surface would be expected to show significant negative potential around the two carbonyl oxygen atoms of the indandione core due to the high electronegativity of oxygen. These sites represent the primary locations for interactions with electrophiles or hydrogen bond donors. The aromatic rings and the methyl group would exhibit varying potentials, influencing how the molecule orients itself when approaching other reactants. Understanding the MEP is crucial for predicting non-covalent interactions, such as those involved in crystal packing or binding to a biological target.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. guidechem.com This analysis is particularly useful for studying intramolecular and intermolecular interactions by quantifying the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs.

The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which provides a stabilization energy value (E(2)). A higher E(2) value indicates a stronger interaction. For this compound, NBO analysis can reveal hyperconjugative interactions that contribute to its stability. For instance, it can quantify the delocalization of electron density from the lone pairs of the carbonyl oxygens to the antibonding orbitals of adjacent carbon-carbon bonds. This information helps to explain the molecule's conformational preferences and the nature of its bonding.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, flexes, and interacts with its environment (such as a solvent or a biological receptor).

For this compound, a key conformational feature is the dihedral angle between the plane of the indandione ring system and the plane of the 3-methylphenyl ring. Crystal structure analysis of a similar compound, 2-(4-methylphenyl)-1H-indene-1,3(2H)-dione, revealed that this angle is significant, at 81.31°. researchgate.net MD simulations can explore the energy landscape associated with the rotation around the single bond connecting these two ring systems. This allows for the identification of the most stable conformations (energy minima) and the energy barriers to rotation, providing insight into the molecule's flexibility and the relative populations of different conformers in solution. nih.gov

Quantitative Structure-Property Relationship (QSPR) Models for Indandione Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their physical properties or biological activities. ijpsr.com These models are built by calculating a set of numerical descriptors for each molecule that encode its structural, electronic, and physicochemical features.

Indandione derivatives are well-known for their anticoagulant activity, which involves the inhibition of the vitamin K epoxide reductase enzyme. nih.govnih.gov QSPR/QSAR models for this class of compounds typically use descriptors such as:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Lipophilic Descriptors: LogP (the logarithm of the octanol-water partition coefficient), which measures hydrophobicity.

By developing a mathematical equation that links these descriptors to the observed anticoagulant activity, researchers can predict the potency of new, unsynthesized indandione derivatives. This computational screening helps to prioritize which compounds to synthesize and test, streamlining the drug discovery process.

Computational Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. pdx.edu These predictions are invaluable for confirming the structure of a synthesized compound by comparing the calculated spectrum with the experimental one.

The prediction of ¹H and ¹³C NMR spectra is typically performed using DFT methods, often employing the Gauge-Independent Atomic Orbital (GIAO) approach. The calculation involves optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For complex molecules, it is important to consider multiple low-energy conformations, as the observed spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers. irjweb.comchemicalbook.com

Table 2: Experimental ¹H NMR Chemical Shifts for the Analogous 2-Phenyl-1,3-indandione

| Proton Assignment | Chemical Shift (ppm) in CDCl₃ |

|---|---|

| Phenyl-H (ortho, meta, para) | 7.18 - 7.33 |

| Indandione-H (aromatic) | 7.87 - 8.04 |

| Indandione-H (methine) | 4.26 |

Source: Data compiled from publicly available spectral databases for 2-Phenyl-1,3-indandione. guidechem.comchemicalbook.com Computational predictions for this compound would be expected to show similar patterns, with additional signals corresponding to the methyl group.

Derivatives and Structure Property Relationships of 2 Aryl 1h Indene 1,3 2h Diones

Systematic Modification of the Aryl Substituent and its Impact on Electronic Properties

The electronic characteristics of 2-aryl-1H-indene-1,3(2H)-diones can be precisely controlled by introducing various substituents onto the 2-phenyl ring. The nature of these substituents, whether electron-donating or electron-withdrawing, significantly influences the molecule's frontier molecular orbitals (HOMO and LUMO) and, consequently, its optical and electronic properties. nih.govnih.gov

In the case of the parent compound of this article, 2-(3-Methylphenyl)-1H-indene-1,3(2H)-dione , the methyl group at the meta position of the phenyl ring acts as a weak electron-donating group through an inductive effect. This subtly alters the electronic properties compared to the unsubstituted 2-phenyl-1,3-indandione.

More pronounced effects are observed with stronger electron-donating or electron-withdrawing groups. For instance, computational studies on related donor-acceptor (D-A) materials based on the indandione scaffold have shown that introducing strong electron-withdrawing groups, such as malononitrile (B47326), can significantly lower the optical band gap. nih.gov In one study, designed molecules with such modifications exhibited an optical band gap of approximately 1.77 eV, a considerable reduction from the 2.24 eV of the reference materials. nih.gov This narrowing of the band gap is a direct consequence of the stabilization of the LUMO energy level.

Conversely, the introduction of electron-donating groups on the aryl ring would be expected to raise the HOMO energy level. This principle is widely used in the design of organic electronic materials to modulate charge injection and transport properties. The interplay between the electron-donating or -withdrawing nature of the aryl substituent and the electron-accepting indandione core allows for the tuning of the intramolecular charge transfer (ICT) character of the molecule.

The following table summarizes the general impact of different aryl substituents on the electronic properties of 2-aryl-1H-indene-1,3(2H)-diones, based on established principles of physical organic chemistry. nih.govnih.gov

| Substituent Type at Aryl Ring | Example Substituent | Expected Impact on HOMO Level | Expected Impact on LUMO Level | Expected Impact on Band Gap |

| Electron-Donating (Inductive) | -CH₃ (Methyl) | Slight Increase | Minimal Change | Slight Decrease |

| Electron-Donating (Resonance) | -OCH₃ (Methoxy) | Significant Increase | Minimal Change | Significant Decrease |

| Electron-Withdrawing (Inductive) | -Cl (Chloro) | Decrease | Decrease | Minimal Change |

| Electron-Withdrawing (Resonance) | -CN (Cyano), -NO₂ (Nitro) | Significant Decrease | Significant Decrease | Decrease |

Functionalization of the Indandione Core

The indandione core itself offers multiple sites for chemical modification, providing another avenue for tailoring the properties of 2-aryl-1H-indene-1,3(2H)-diones. The methylene (B1212753) group at the 2-position is particularly reactive due to its position between two carbonyl groups, making it a key target for functionalization. nih.govwikipedia.org

One of the most common reactions is the Knoevenagel condensation, where the active methylene group reacts with aldehydes or ketones in the presence of a base like piperidine (B6355638) or sodium acetate. nih.govencyclopedia.pub This reaction is used to introduce a variety of functional groups, leading to extended π-conjugated systems with altered electronic and optical properties. For example, reacting 1,3-indandione (B147059) with malononitrile leads to the formation of dicyanomethylene derivatives, which are strong electron acceptors. nih.gov

Halogenation at the 2-position is another important functionalization strategy. nih.gov The resulting 2-halo-2-aryl-1,3-indandiones can serve as precursors for further synthetic transformations. Additionally, the carbonyl groups of the indandione core can undergo reactions such as reduction to form hydroxyl or methylene groups, further diversifying the available structures. wikipedia.org

Recent research has also explored more complex transformations. For instance, palladium-catalyzed C-H activation and annulation reactions of 2-aryl-1,3-indandiones with alkynes have been reported to produce spirobi[indene]-1,3-diones. researchgate.net Similarly, iodine-catalyzed cross-coupling reactions with alkenes allow for the synthesis of tertiary alkylated ketones and alkenes. researchgate.net These advanced synthetic methods open up possibilities for creating complex, three-dimensional structures based on the indandione scaffold.

Formation of Polymeric and Supramolecular Architectures Incorporating Indandione Units

The unique properties of 2-aryl-1H-indene-1,3(2H)-dione derivatives make them attractive building blocks for the construction of larger, functional assemblies such as polymers and supramolecular structures.

Polymers incorporating indandione units have been synthesized and investigated for their thermal, optical, and electrochemical properties. researchgate.net For example, monomers containing arylmethylene-1,3-indandione moieties have been polymerized to yield materials with number average molecular weights in the range of 6030 to 7230. researchgate.net These polymers were found to be capable of forming stable glasses with glass transition temperatures ranging from 43 to 104 °C, and they exhibited good thermal stability with 5% weight loss temperatures between 261 and 300 °C. researchgate.net The incorporation of the electron-accepting indandione unit into a polymer backbone can be used to create materials with specific electronic properties for applications in organic electronics. nih.gov

In the realm of supramolecular chemistry, the indandione core can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-defined architectures. nih.gov The planar structure and the presence of carbonyl groups make these molecules suitable for forming ordered stacks. Cyclophanes, which are important in host-guest chemistry, have been synthesized incorporating indandione units. nih.gov The synthesis of crown ether derivatives of 1,3-indandione has also been reported, creating structures capable of changing their optical properties upon complexation with metal cations, highlighting their potential as ion sensors. nih.gov

Design Principles for Tailoring Advanced Properties

The design of 2-aryl-1H-indene-1,3(2H)-dione derivatives with advanced properties is guided by a fundamental understanding of structure-property relationships. The key principle involves the strategic combination of an electron-donating component with the electron-accepting indandione core to create a donor-acceptor (D-A) system. nih.gov The properties of this D-A system can be fine-tuned by modifying either the donor or the acceptor component, or both.

Key Design Principles:

Tuning the HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the optical and electronic properties of the molecule. This gap can be narrowed by:

Increasing the strength of the electron-donating group on the aryl substituent (raises HOMO).

Increasing the strength of the electron-withdrawing group on the indandione core (lowers LUMO). nih.gov

Extending the π-conjugation of the system.

Enhancing Charge Transfer: The efficiency of intramolecular charge transfer (ICT) is crucial for applications in nonlinear optics and organic photovoltaics. nih.gov This can be enhanced by a judicious choice of donor and acceptor moieties to maximize the electronic coupling between them.

Controlling Solid-State Packing: For applications in thin-film devices, the intermolecular arrangement in the solid state is critical. The introduction of bulky substituents can be used to control π-π stacking and prevent aggregation-caused quenching of fluorescence. rsc.org Conversely, promoting ordered packing through planar structures can enhance charge mobility.

By applying these design principles, researchers can rationally engineer 2-aryl-1H-indene-1,3(2H)-dione derivatives with tailored optoelectronic properties for a wide range of advanced applications. chemrxiv.orgmetu.edu.tr

Applications in Advanced Materials and Chemical Sensing

Organic Electronics and Optoelectronic Materials

Indandione derivatives are increasingly utilized in the field of organic electronics, where their inherent properties as organic semiconductors are exploited. nih.gov These materials are integral to the fabrication of devices like organic solar cells and can play a crucial role in photopolymerization processes.

The 1,3-indandione (B147059) scaffold is a key component in the design of non-fullerene acceptors (NFAs) for organic solar cells. nih.govrsc.org Its strong electron-withdrawing nature makes it an excellent acceptor unit to be paired with electron-donating moieties, creating donor-acceptor (D-A) type molecules that are crucial for efficient charge separation in OPVs. researchgate.netresearchgate.net

Three novel metal-free organic dyes (DN458, DN475, and DN484), which feature a carboxylated 1,3-indandione anchoring unit, were specifically designed for use in flexible, plastic-substrate dye-sensitized solar cells (PDSCs). rsc.org The strategic design of dye DN475 successfully extended its photoelectric conversion range into the near-infrared spectrum, culminating in an energy conversion efficiency of 5.76%. rsc.org

Table 1: Performance of select Organic Photovoltaic Devices featuring Indandione Derivatives

| Indandione Derivative Type | Role | Partner Material | Power Conversion Efficiency (PCE) | Open Circuit Voltage (Voc) | Ref. |

|---|---|---|---|---|---|

| Indandione-based donor | Donor | PC61BM | ~4.05% | N/A | researchgate.net |

| FEHIDT | Acceptor | P3HT | 2.4% | 0.82 V | rsc.orgfao.org |

| F8IDT | Acceptor | P3HT | 1.1% | 0.65 V | rsc.orgfao.org |

| Cz-RH | Acceptor | P3HT | 3.08% | 0.94 V | rsc.org |

| Flu-RH | Acceptor | P3HT | 2.44% | 0.90 V | rsc.org |

The performance of organic electronic devices is fundamentally dependent on the semiconductor properties of the active materials, particularly their ability to transport charge carriers (electrons and holes). nih.gov Indandione derivatives have been investigated as organic semiconductors, with their charge transport properties tunable through chemical modification. nih.gov The mechanism of charge transport in these organic materials is typically described as a "hopping" process, where charge carriers move between localized states on adjacent molecules, in contrast to the band-like transport seen in inorganic semiconductors. nih.govnih.gov

The efficiency of this hopping process is influenced by several factors, including the electronic coupling between molecules and the energetic disorder of the material. nih.gov Intramolecular hydrogen bonds can be used to create more planar molecular structures, which in turn can enhance intermolecular charge transport through improved molecular packing in thin films. nih.gov

Derivatives of 3,3′-dihydroxy-2,2′-biindan-1,1′-dione (BIT) have been synthesized to serve as organic semiconductors. nih.gov One monoalkylated BIT derivative, which forms a lamellar packing structure conducive to lateral charge transport, exhibited a hole mobility of up to 0.012 cm² V⁻¹ s⁻¹ in an organic field-effect transistor. nih.gov Other research has focused on indandione-terminated quinoidal compounds, which show deep Lowest Unoccupied Molecular Orbital (LUMO) energy levels (ca. -4.30 eV), leading to unipolar n-type (electron) transport behavior. researchgate.net The charge carrier mobility is a key parameter, and studies on related organic semiconductors like poly(fluorene-benzothiadiazole) have demonstrated methods to characterize both hole and electron mobility, which can be masked by charge trapping. rug.nl

Table 2: Electronic Properties of Selected Indandione-based Materials

| Compound/Derivative Class | Property | Value | Application Context | Ref. |

|---|---|---|---|---|

| Monoalkylated BIT derivative | Hole Mobility | up to 0.012 cm² V⁻¹ s⁻¹ | Organic Field Effect Transistor | nih.gov |

| Indandione-terminated quinoidal CPs | LUMO Energy Level | ca. -4.30 eV | n-type transport material | researchgate.net |

| n-PT1 (n-doped polythiophene) | Electrical Conductivity | 61.2 S cm⁻¹ | Organic Thermoelectrics | researchgate.net |

Indandione derivatives have emerged as a promising class of photoinitiators, particularly for polymerization reactions initiated by visible light. researchgate.net A photoinitiator is a molecule that, upon absorbing light, generates reactive species—such as free radicals—that initiate a polymerization chain reaction. sigmaaldrich.com The use of visible light is advantageous as it is safer, has higher penetration depth into resins, and consumes less energy compared to UV light. researchgate.net

The indandione core, being a strong electron acceptor, is an ideal scaffold for creating push-pull dyes that can function as Type II photoinitiators. researchgate.net In a Type II system, the excited photoinitiator interacts with a co-initiator (often a tertiary amine or an iodonium (B1229267) salt) via an electron transfer process to generate the initiating radicals. sigmaaldrich.commdpi.com This mechanism is central to three-component photoinitiating systems, where an indandione-based dye acts as the photosensitizer, an amine serves as an electron/hydrogen donor, and an iodonium salt acts as an electron acceptor. researchgate.net

These systems have shown high efficiency in promoting the free-radical photopolymerization of acrylates under low-intensity light sources like 405 nm LEDs. researchgate.net The performance of these photoinitiating systems is highly dependent on the specific chemical structure of the indandione dye. The versatility and efficiency of indandione-based photoinitiators make them highly suitable for advanced applications such as 3D printing and the deep curing of materials for dental or biomedical use. researchgate.net

Chromogenic and Fluorogenic Materials

The strong electron-accepting character of the 1,3-indandione moiety makes it a valuable component in the synthesis of chromogenic (color-producing) and fluorogenic (fluorescence-producing) materials. These materials are designed to change their optical properties in response to external stimuli, such as the presence of a specific chemical species.

The 1,3-indandione structure is a versatile substrate for producing a wide array of dyes and pigments. nih.gov The activated methylene (B1212753) group located between the two carbonyl groups is particularly reactive and readily undergoes Knoevenagel condensation with various aldehydes. nih.gov This reaction is a cornerstone for synthesizing "push-pull" dyes, where the indandione acts as the electron-accepting 'pull' component and is connected via a π-conjugated bridge to an electron-donating 'push' group. researchgate.net

This molecular architecture leads to intramolecular charge transfer (ICT) upon light absorption, which is responsible for the intense color of these dyes. researchgate.net The specific color and properties of the dye can be finely tuned by altering the electron-donating group or modifying the conjugated system. Indandione derivatives have been used to create dyes for various purposes, including compositions for dyeing keratin (B1170402) materials like hair, resulting in colorations that are resistant to light and washing. google.com Beyond traditional dyeing, these compounds are also foundational for creating functional dyes used in the previously discussed electronic applications. nih.govnih.gov

Derivatives of 1,3-indandione have been successfully engineered as chemosensors, which are molecules designed to signal the presence of specific ions or molecules through a change in their optical properties. researchgate.net The design often leverages the reactivity of the indandione core within a push-pull dye structure.

A notable application is the development of fluorogenic and colorimetric sensors for the detection of cyanide anions (CN⁻). researchgate.net A chemodosimeter based on 1,3-indandione was developed that exhibits both colorimetric and ratiometric fluorescent responses to cyanide in highly aqueous solutions. researchgate.net The sensing mechanism relies on the nucleophilic addition of the cyanide ion to the β-position of the indandione moiety. researchgate.netmdpi.com This reaction disrupts the intramolecular charge transfer (ICT) within the molecule, leading to a distinct and observable change in its color and fluorescence. researchgate.net

These sensors can be highly sensitive and selective. One such sensor demonstrated a detection limit for cyanide of 9.4 x 10⁻⁷ M, which is below the maximum permissible level in drinking water. researchgate.net Furthermore, these sensor molecules can be incorporated onto solid supports, such as test strips, to create convenient, naked-eye detection systems for target analytes. researchgate.net The combination of a strong electron-acceptor like indandione with an electron donor and a crown ether has also been proposed for creating sensors capable of detecting metal cations. nih.gov

Chemo-Responsive Systems and Molecular Switches

The compound 2-(3-Methylphenyl)-1H-indene-1,3(2h)-dione belongs to the 1,3-indandione family, a class of molecules recognized for its versatile chemical scaffold and significant potential in the development of "smart" materials. nih.govnih.gov While specific research on this compound in chemo-responsive systems is limited, the inherent properties of the 1,3-indandione core structure make it a promising candidate for such applications. These systems are designed to undergo reversible chemical or physical changes in response to external stimuli, such as light, solvent polarity, or the presence of specific ions. sigmaaldrich.comrsc.org

The functionality of these systems is rooted in the electronic and structural characteristics of the 1,3-indandione moiety. This group acts as a potent electron acceptor, which, when combined with an electron-donating group, can create a molecule with a significant dipole moment and intramolecular charge-transfer (ICT) characteristics. mdpi.comust.hk The 2-position of the indandione ring is highly reactive and serves as a key point for chemical modification, allowing for the attachment of various functional groups, like the 3-methylphenyl ring, to tune the molecule's responsive properties. google.comnih.gov

Molecular Switching through Photochromism

Molecular switches are molecules that can be reversibly shifted between two or more stable states. This switching capability is often induced by light, a phenomenon known as photochromism. For 1,3-indandione derivatives, photo-responsiveness can be achieved through photochemical reactions like isomerization or cyclization upon irradiation with light of a specific wavelength. ed.ac.ukrsc.org

For a compound like this compound, the conjugated π-system extending from the phenyl ring to the indandione core is crucial. Upon absorption of UV light, the molecule can be excited to a higher energy state, potentially leading to a structural rearrangement into a different isomer. This new isomer would possess a distinct absorption spectrum, often extending into the visible range, resulting in a color change. The process can typically be reversed by irradiation with visible light or by thermal relaxation, allowing the molecule to switch back to its original state. ed.ac.uk This reversible transformation forms the basis of its function as a molecular switch, with potential applications in data storage and anti-counterfeiting technologies.

The table below illustrates the photochromic behavior typical of a 2-aryl-1,3-indandione derivative, showing the change in its maximum absorbance wavelength (λmax) upon UV irradiation.

| State | Stimulus | Absorption λmax (nm) | Observed Color |

| Initial State (Unswitched) | - | ~300 nm | Colorless |

| Switched State | 365 nm UV Light | ~520 nm | Colored |

| Reverted State | 525 nm Visible Light / Heat | ~300 nm | Colorless |

This interactive table is based on representative data for photochromic 1,3-indandione derivatives and serves to illustrate the switching principle. ed.ac.uk

Chemo-Responsive Behavior: Solvatochromism

The performance of this compound as a component in a chemical sensor can be projected based on the chemo-responsive properties observed in analogous structures, particularly solvatochromism. ust.hkresearchgate.net Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent it is dissolved in. This effect is prominent in molecules with a significant change in dipole moment between their ground and excited states, a characteristic feature of donor-π-acceptor systems.

In this compound, the indandione acts as the acceptor, and the methylphenyl group can be part of the conjugated π-bridge. When the molecule absorbs light, an intramolecular charge transfer can occur, making the excited state more polar than the ground state. In polar solvents, the excited state is stabilized more effectively than the ground state, which lowers the energy gap and results in a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. researchgate.net This sensitivity to the local environment's polarity allows the compound to act as a sensor, reporting on the chemical nature of its surroundings through a change in its emission color.

The following table demonstrates the solvatochromic effect on the fluorescence emission of a representative 2-aryl-1,3-indandione derivative in solvents of varying polarity.

| Solvent | Polarity (ET(30) kcal/mol) | Emission λmax (nm) |

| Toluene | 33.9 | 543 |

| Dichloromethane | 40.7 | 575 |

| Acetonitrile | 45.6 | 597 |

This interactive table is based on representative data for solvatochromic 1,3-indandione derivatives to illustrate the chemo-responsive principle. ust.hkresearchgate.net

Furthermore, the 1,3-indandione scaffold can be functionalized with specific recognition units, such as crown ethers, to create highly selective chemosensors for metal ions. mdpi.com The binding of a target ion to the recognition site would alter the electronic properties of the molecule, leading to a detectable change in its absorption or fluorescence spectrum. scirp.orgnih.gov

Conclusion and Future Research Directions

Summary of Key Findings and Current Understanding

The current body of scientific literature on 2-(3-Methylphenyl)-1H-indene-1,3(2H)-dione is notably limited, with a significant scarcity of studies focused specifically on its synthesis, properties, or applications. The understanding of this particular molecule is therefore largely inferred from the broader class of 2-aryl-1,3-indandione derivatives. This class of compounds is recognized for its versatile chemical nature and significant biological potential. Derivatives of 1,3-indandione (B147059) are known to possess a range of pharmacological properties, including anti-inflammatory, analgesic, and anticoagulant effects. nih.gov They are also investigated for anticancer, antiviral, and antibacterial activities. mdpi.comnih.gov

The indandione scaffold itself is a valuable building block in organic synthesis, frequently used to construct more complex heterocyclic and spirocyclic compounds. researchgate.netresearchgate.net The presence of the active methylene (B1212753) group and two ketone functionalities allows for a wide array of chemical modifications, making it a privileged structure in medicinal chemistry and materials science. nih.gov Research on analogous compounds, such as 2-(4-Methylphenyl)-1H-indene-1,3(2H)-dione, has provided structural data and confirmed the foundational molecular framework, but direct extrapolation of properties to the 3-methylphenyl isomer remains speculative without dedicated experimental work. nih.gov In essence, while the family of 2-aryl-1,3-indandiones is well-established as a source of bioactive and synthetically useful molecules, the specific characteristics of the 3-methylphenyl derivative are yet to be systematically explored and documented.

Emerging Research Avenues for this compound

Given the lack of dedicated research, the emerging avenues for This compound are largely prospective and based on the established potential of the indandione core. Future investigations could fruitfully proceed in several key directions:

Medicinal Chemistry and Drug Discovery: A primary research avenue is the systematic evaluation of its biological activities. Drawing from the known properties of related compounds, it would be logical to screen for anti-inflammatory, anticoagulant, and antiproliferative effects against cancer cell lines. nih.govmdpi.com The position of the methyl group on the phenyl ring can subtly alter the molecule's stereochemistry and electronic distribution, potentially leading to unique interactions with biological targets and offering a different efficacy or toxicity profile compared to its isomers.

Organic Synthesis and Catalysis: The compound can be utilized as a precursor in multi-component reactions to generate novel spirocyclic and fused-ring systems. researchgate.netresearchgate.net These complex molecular architectures are of significant interest in the development of new pharmaceuticals and functional materials. Exploring its reactivity as a substrate in asymmetric catalysis could also yield chiral molecules of potential value.

Materials Science: The indandione moiety is known for its electron-accepting properties, making its derivatives candidates for applications in organic electronics. nih.gov Future work could explore the synthesis of polymers or small molecules incorporating the This compound unit for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or as components in dye-sensitized solar cells. nih.govfrontiersin.org Its potential as a chromophore for non-linear optical (NLO) materials or as a sensor for specific analytes also warrants investigation.

Challenges and Opportunities in Indandione Chemistry for Materials Science

The application of indandione chemistry in materials science presents both significant challenges and compelling opportunities. The versatility of the indandione scaffold is a key advantage, but harnessing its full potential requires overcoming several hurdles.

Challenges:

Synthesis and Functionalization: While many synthetic routes to indandione derivatives exist, achieving precise control over functionalization to fine-tune electronic and optical properties remains a challenge. nih.gov The introduction of specific substituents to modulate properties like solubility, stability, and intermolecular interactions often requires multi-step, and sometimes low-yielding, synthetic pathways.

Material Stability: Organic materials, including indandione derivatives, can suffer from limited thermal and photochemical stability, which can degrade device performance and operational lifetime in applications like organic electronics. mdpi.com Protecting the reactive methylene group and the diketone system from degradation under operational stress is a critical area for improvement.

Processability and Morphology: For applications in thin-film devices, achieving the desired solid-state packing and morphology is crucial for efficient charge transport. frontiersin.org Many organic molecules have poor solubility or tend to form unfavorable crystal structures, complicating their processing into uniform, high-quality films.

Opportunities:

Development of Novel Semiconductors: The strong electron-accepting nature of the indandione core makes it an excellent building block for n-type and ambipolar organic semiconductors, which are less common than p-type materials but essential for creating efficient complementary circuits. nih.gov

Advanced Optical Materials: The rigid, planar structure of the indandione system can be functionalized with donor-acceptor groups to create "push-pull" dyes with large second-order optical nonlinearities, making them promising for applications in photonics and electro-optics. nih.gov

Flexible and Wearable Electronics: The ability to chemically modify indandione derivatives allows for the development of materials that are solution-processable, enabling the use of low-cost fabrication techniques like printing for large-area and flexible electronic devices. frontiersin.orgrsc.org This opens up possibilities for next-generation wearable sensors, flexible displays, and smart textiles.

Sensing Applications: The indandione framework can be incorporated into molecules designed for chemical sensing. Changes in the optical or electronic properties of the material upon binding with a specific analyte can be used for detection, with potential applications in environmental monitoring and medical diagnostics. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.